9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate
CAS No.: 6606-05-9
Cat. No.: VC18473556
Molecular Formula: C24H35NO3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6606-05-9 |
|---|---|
| Molecular Formula | C24H35NO3 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
| Standard InChI | InChI=1S/C24H35NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1,3-4,9-10,20-22,27H,2,5-8,11-18H2 |
| Standard InChI Key | PSMFXKHJRJEIBW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₂₄H₃₅NO₃, with a molecular weight of 385.5 g/mol. Its IUPAC name, 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reflects its intricate architecture. Key structural features include:
-
A 9-azabicyclo[3.3.1]nonane core, a bridged bicyclic system with a tertiary nitrogen atom.
-
A 2-hydroxyethyl group attached to the nitrogen, introducing hydrophilicity.
-
An alpha-hydroxy-alpha-phenylcyclohexylacetyl ester moiety, contributing steric bulk and potential hydrogen-bonding interactions .
The canonical SMILES string, C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O, encodes its connectivity. X-ray crystallography or advanced NMR studies are needed to confirm its three-dimensional conformation, particularly the spatial arrangement of the cyclohexane and phenyl groups.
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the 9-azabicyclo[3.3.1]nonane scaffold. A plausible route includes:
-
Formation of the bicyclic amine: Cyclization of a diamine precursor under acidic or thermal conditions, as described in patents for related azabicyclo compounds .
-
Hydroxyethylation: Reaction of the amine with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl side chain.
-
Esterification: Coupling the hydroxyethyl-bicycloamine with alpha-hydroxy-alpha-phenylcyclohexaneacetic acid using activating agents like DCC or EDC.
Purification and Characterization
Purification likely employs column chromatography or recrystallization. Structural validation relies on:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the integration of hydrogens and carbons, particularly the deshielded protons adjacent to the ester oxygen.
-
Mass Spectrometry: High-resolution MS to verify the molecular ion peak at m/z 385.5.
-
IR Spectroscopy: Absorption bands for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups.
Comparative Analysis with Structural Analogues
p-Chloro Derivative
A closely related analogue, 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate (CAS No. 6606-07-1), substitutes the cyclohexyl group with a p-chlorophenyl ring. This modification increases molecular weight to 413.9 g/mol and enhances lipophilicity (ClogP ~4.2), potentially improving blood-brain barrier penetration.
| Property | Target Compound (6606-05-9) | p-Chloro Analogue (6606-07-1) |
|---|---|---|
| Molecular Formula | C₂₄H₃₅NO₃ | C₂₄H₂₈ClNO₃ |
| Molecular Weight (g/mol) | 385.5 | 413.9 |
| Key Substituent | Cyclohexyl | p-Chlorophenyl |
| Potential Application | Antispasmodic | CNS-targeted therapies |
Benzilate Derivatives
The benzilate ester variant (PubChem CID: 16159) replaces the cyclohexyl group with a diphenylacetyl group, resulting in enhanced anticholinergic activity due to increased aromatic stacking interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include a triplet for the hydroxyethyl CH₂ (~3.6 ppm), multiplet for the bicycloamine protons (1.2–2.8 ppm), and aromatic resonances from the phenyl group (7.2–7.4 ppm).
-
¹³C NMR: Key peaks include the ester carbonyl (~170 ppm), quaternary alpha-hydroxy carbon (~75 ppm), and aromatic carbons (~125–140 ppm).
Infrared (IR) Spectroscopy
Prominent bands:
-
O-H stretch: Broad peak ~3200 cm⁻¹ (alpha-hydroxy and hydroxyethyl groups).
-
C=O stretch: Sharp peak ~1740 cm⁻¹ (ester carbonyl).
-
C-N stretch: ~1250 cm⁻¹ (tertiary amine).
Future Research Directions
-
Target Identification: High-throughput screening to map interactions with GPCRs, ion channels, or enzymes.
-
Prodrug Development: Leveraging the ester moiety for controlled release via hydrolytic activation.
-
Toxicokinetics: In-depth ADME studies to assess bioavailability, metabolism, and excretion pathways.
-
Formulation Optimization: Nanoencapsulation or PEGylation to enhance solubility and reduce systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume